

Methyl 2-amino-5-chloronicotinate synthesis pathway

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Compound of Interest

Compound Name: **Methyl 2-amino-5-chloronicotinate**

Cat. No.: **B1316219**

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An in-depth technical guide on the synthesis of **Methyl 2-amino-5-chloronicotinate**, a key intermediate in the pharmaceutical and agrochemical industries.

Introduction

Methyl 2-amino-5-chloronicotinate is a crucial building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a substituted pyridine ring, makes it a versatile intermediate for the development of novel therapeutic agents and crop protection chemicals. This technical guide provides a comprehensive overview of a prominent synthesis pathway for **methyl 2-amino-5-chloronicotinate**, complete with detailed experimental protocols, quantitative data, and process visualizations. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Pathway

The most direct and well-documented synthesis pathway for **methyl 2-amino-5-chloronicotinate** proceeds through a two-step process starting from 2,5-dichloronicotinic acid. The pathway involves an initial esterification of the carboxylic acid, followed by a selective amination at the 2-position of the pyridine ring.

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Figure 1: Overall synthesis pathway for **Methyl 2-amino-5-chloronicotinate**.

Data Presentation

The following tables summarize the quantitative data for each step in the synthesis pathway.

Table 1: Synthesis of Methyl 2,5-Dichloronicotinate

Parameter	Value
Starting Material	2,5-Dichloronicotinic Acid
Reagents	Methanol, Thionyl Chloride
Solvent	Methanol
Reaction Temperature	0 °C to Room Temperature
Reaction Time	1 hour at 0 °C, then 2 days at Room Temp.
Product Yield	97%
Product Purity	Not explicitly stated, described as a white solid

Table 2: Synthesis of **Methyl 2-amino-5-chloronicotinate**

Parameter	Value
Starting Material	Methyl 2,5-Dichloronicotinate
Reagent	Ammonia solution (0.5 M in 1,4-dioxane)
Solvent	1,4-Dioxane
Reaction Temperature	85 ± 5 °C
Reaction Time	9 days
Product Yield	75%
Purification Method	Fast column chromatography (hexane-CH ₂ Cl ₂ -Et ₂ O, 25:10:1)

Experimental Protocols

The detailed methodologies for the key experiments are provided below.

Step 1: Synthesis of Methyl 2,5-dichloronicotinate[1]

Experimental Workflow:



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Figure 2: Workflow for the synthesis of Methyl 2,5-dichloronicotinate.

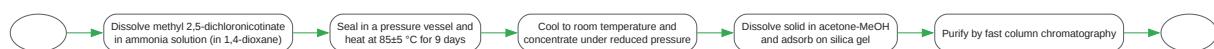
Methodology:

- A solution of 2,5-dichloronicotinic acid (20.2 g, 0.105 mol) in methanol (500 mL) is cooled to 0 °C in an ice bath.
- Thionyl chloride (38 mL, 63 g, 0.525 mol) is added slowly to the cooled solution.
- The reaction mixture is stirred at 0 °C for 1 hour.

- The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 2 days.
- Upon completion of the reaction, the solvent is removed under reduced pressure, yielding an off-white residue.
- The residue is dissolved in ether (approximately 500 mL).
- The ether solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate (approx. 300 mL), water (approx. 300 mL), and brine (approx. 300 mL).
- The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield methyl 2,5-dichloronicotinate as a white solid (21.0 g, 97% yield).[1]

Step 2: Synthesis of Methyl 2-amino-5-chloronicotinate[1]

Experimental Workflow:



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References

- 1. METHYL 2,5-DICHLORONICOTINATE | 67754-03-4 [chemicalbook.com]
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